molecular formula C13H17NO2 B12647736 1-(Pyridin-2-yl)cyclohexyl acetate CAS No. 84731-74-8

1-(Pyridin-2-yl)cyclohexyl acetate

Cat. No.: B12647736
CAS No.: 84731-74-8
M. Wt: 219.28 g/mol
InChI Key: OBWWYNFWJUGTMA-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclohexyl acetate is an organic compound that features a pyridine ring attached to a cyclohexyl group, which is further esterified with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclohexyl acetate can be synthesized through several methods. One common approach involves the esterification of 1-(pyridin-2-yl)cyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)cyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 1-(pyridin-2-yl)cyclohexanone or 1-(pyridin-2-yl)cyclohexanoic acid.

    Reduction: Formation of 1-(pyridin-2-yl)cyclohexanol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)cyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with biological receptors or enzymes. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(Pyridin-2-yl)cyclohexanol: Similar structure but lacks the acetate group.

    1-(Pyridin-2-yl)cyclohexanone: Contains a ketone group instead of an ester.

    1-(Pyridin-2-yl)cyclohexanoic acid: Features a carboxylic acid group.

Uniqueness: 1-(Pyridin-2-yl)cyclohexyl acetate is unique due to its ester functionality, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyridine ring and cyclohexyl group further enhances its versatility in various applications.

Properties

CAS No.

84731-74-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1-pyridin-2-ylcyclohexyl) acetate

InChI

InChI=1S/C13H17NO2/c1-11(15)16-13(8-4-2-5-9-13)12-7-3-6-10-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3

InChI Key

OBWWYNFWJUGTMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)C2=CC=CC=N2

Origin of Product

United States

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